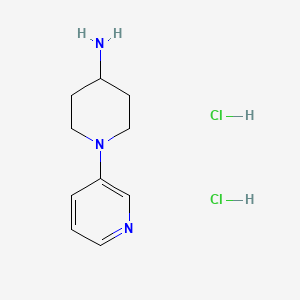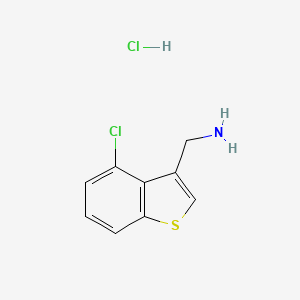
1-(4-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H9ClNS·HCl. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring.
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-1-benzothiophene as the primary starting material.
Reaction with Amines: The 4-chloro-1-benzothiophene undergoes a nucleophilic substitution reaction with methanamine to form the intermediate 1-(4-chloro-1-benzothiophen-3-yl)methanamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Chloro-1-benzothien-2-yl)methanamine hydrochloride: Similar in structure but with the chlorine atom at a different position on the benzothiophene ring.
1-(1-Benzothiophen-4-yl)piperazine hydrochloride: Contains a piperazine ring instead of a methanamine group.
(4′-Chloro[1,1′-biphenyl]-4-yl)methanamine hydrochloride: Features a biphenyl structure instead of a benzothiophene ring.
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C9H9Cl2NS |
|---|---|
Molekulargewicht |
234.14 g/mol |
IUPAC-Name |
(4-chloro-1-benzothiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8ClNS.ClH/c10-7-2-1-3-8-9(7)6(4-11)5-12-8;/h1-3,5H,4,11H2;1H |
InChI-Schlüssel |
AGQWVKFOBVGRMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=CS2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


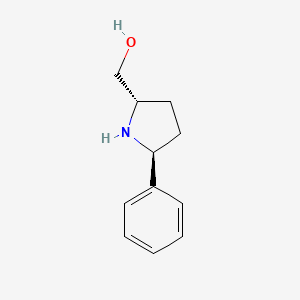
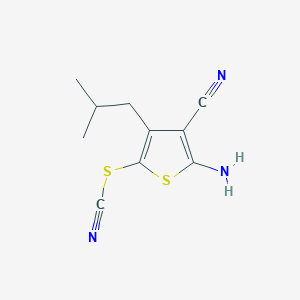
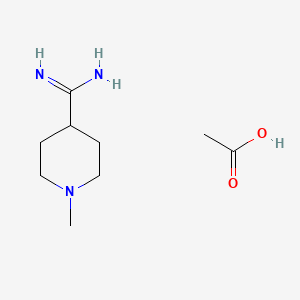
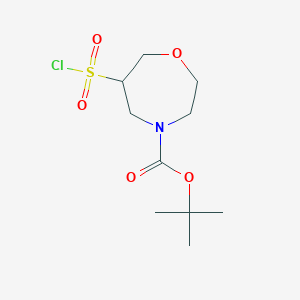
![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
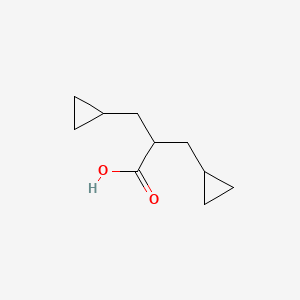
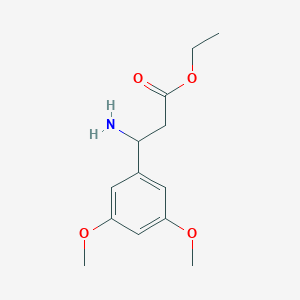

![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)

![sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate](/img/structure/B13500358.png)
